2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The exact method would depend on the specific structure of the compound. Typically, reactions involving formation of the thiazole ring or the attachment of the nitrophenyl group could be involved .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The nitro group is typically quite reactive and could undergo various reduction reactions. The thiazole ring might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally. Computational methods could also be used to predict some of these properties .Scientific Research Applications
Anti-Parkinson's Activity
A study by Gomathy et al. (2012) focused on the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to investigate their potential anti-Parkinson's activity. Compounds in this study demonstrated significant free radical scavenging activity and showed promising results in in vivo anti-Parkinson's screening using a rat model.
Anti-HIV Drug Properties
Oftadeh, Mahani, and Hamadanian (2013) conducted a study on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives, examining their local molecular properties as potential anti-HIV drugs using density functional theory (DFT) (Oftadeh et al., 2013). They found that certain derivatives, particularly those with bromophenyl and nitrophenyl substitutions, exhibited strong potential as anti-HIV drugs.
Applications in Organic Light Emitting Diodes
Research by García-López et al. (2014) involved the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, which included derivatives of 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide (García-López et al., 2014). These compounds were evaluated for their potential use in organic light-emitting diodes (OLEDs).
Anticancer Activity
Salahuddin et al. (2014) synthesized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, assessing its in vitro anticancer activity. One compound specifically demonstrated significant activity against a breast cancer cell line (Salahuddin et al., 2014).
Interaction with DNA and Proteins
A study by Yu et al. (2017) on Ni(II) complexes with Schiff base ligands, which included this compound derivatives, explored their interactions with DNA and proteins, as well as their cytotoxic effects on cancer cell lines (Yu et al., 2017).
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c25-20(13-28-18-7-3-5-14-4-1-2-6-17(14)18)23-21-22-12-19(29-21)15-8-10-16(11-9-15)24(26)27/h1-12H,13H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHLSWVWKJAKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=NC=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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